molecular formula C14H10ClFO2 B3245706 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde CAS No. 1709785-15-8

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Cat. No.: B3245706
CAS No.: 1709785-15-8
M. Wt: 264.68 g/mol
InChI Key: QUGVZKFNXQQLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzyl ether group, a chlorine atom, and a fluorine atom attached to a benzene ring, along with an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde typically involves multi-step organic reactions. One common method is the benzylation of 3-chloro-5-fluorobenzaldehyde using benzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the benzyl ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(Benzyloxy)-3-chloro-5-fluorobenzoic acid.

    Reduction: 4-(Benzyloxy)-3-chloro-5-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of chlorine and fluorine.

    4-(Benzyloxy)benzaldehyde: Lacks the chlorine and fluorine substituents.

    3-Chloro-5-fluorobenzaldehyde: Lacks the benzyloxy group.

Uniqueness

4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing (chlorine and fluorine) and electron-donating (benzyloxy) groups on the benzene ring makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-chloro-5-fluoro-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-6-11(8-17)7-13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGVZKFNXQQLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Benzyloxy)-3-chloro-5-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.